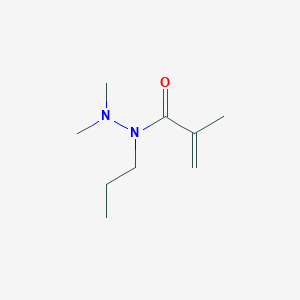

N',N',2-trimethyl-N-propylprop-2-enehydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethylamino propyl methacrylamide is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethylamino propyl methacrylamide can be synthesized through the reaction of dimethylaminopropylamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of dimethylamino propyl methacrylamide often involves free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. These methods allow for the production of polymers with controlled molecular weights and narrow polydispersity indices .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylamino propyl methacrylamide undergoes various types of chemical reactions, including:

Radical Polymerization: This reaction involves the formation of polymers through the reaction of monomers with free radicals.

Cross-Linking Reactions: These reactions result in the formation of three-dimensional polymer networks.

Common Reagents and Conditions

Radical Polymerization: Typically initiated by thermal or photochemical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Cross-Linking Reactions: Often involve the use of cross-linking agents like ethylene glycol dimethacrylate.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dimethylamino propyl methacrylamide has a wide range of scientific research applications, including:

Drug Delivery Systems: Used to create pH-responsive hydrogels for controlled drug release.

Biocompatible Coatings: Applied in biomedical engineering for creating biocompatible coatings and adhesives.

Responsive Materials: Employed in the development of materials that respond to environmental stimuli such as pH and temperature.

Wirkmechanismus

The mechanism by which dimethylamino propyl methacrylamide exerts its effects involves the protonation of the dimethylamino group in response to changes in pH. This protonation alters the hydrophilicity and charge of the polymer, enabling it to interact with various molecular targets and pathways. For example, in gene delivery applications, the protonation facilitates the complexation with nucleic acids and enhances cellular uptake .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dimethylaminoethyl methacrylate

- Diethylaminoethyl methacrylate

- Aminopropyl methacrylamide hydrochloride

Uniqueness

Dimethylamino propyl methacrylamide is unique due to its combination of pH responsiveness, hydrophilicity, and ability to undergo radical polymerization and cross-linking reactions. These properties make it particularly suitable for applications in drug delivery, gene delivery, and the development of responsive materials .

Eigenschaften

Molekularformel |

C9H18N2O |

|---|---|

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

N',N',2-trimethyl-N-propylprop-2-enehydrazide |

InChI |

InChI=1S/C9H18N2O/c1-6-7-11(10(4)5)9(12)8(2)3/h2,6-7H2,1,3-5H3 |

InChI-Schlüssel |

MVVMETRGWFSULN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(C(=O)C(=C)C)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)

![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)